6-Amino-1-naphthol

Übersicht

Beschreibung

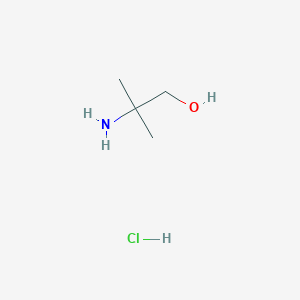

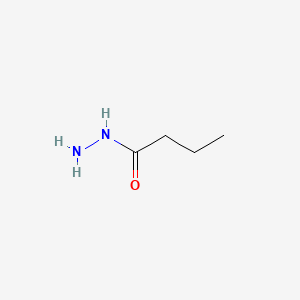

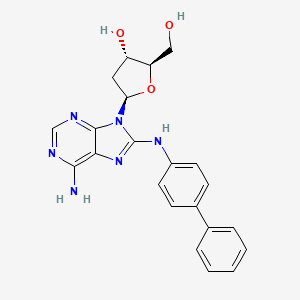

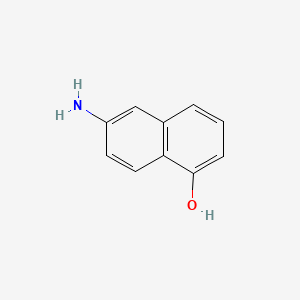

6-Amino-1-naphthol is an organic compound with the chemical formula C10H9NO . It is used in the preparation of naphthalene base autocatalytic polyphenylene nitrile resin .

Synthesis Analysis

The synthesis of 6-Amino-1-naphthol can be achieved through the Copper-catalyzed Ullmann reaction . Another study discusses the use of 1-naphthols in the development of efficient multifunctional material systems (MFMS) by using different electron-directing groups .Molecular Structure Analysis

The molecular structure of 6-Amino-1-naphthol consists of 10 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom . The InChI string representation isInChI=1S/C10H9NO/c11-8-4-5-9-7 (6-8)2-1-3-10 (9)12/h1-6,12H,11H2 . Chemical Reactions Analysis

The chemical reactivity of 6-Amino-1-naphthol is influenced by the type and position of a substituent . The change of electron-withdrawing group (EWG) to electron-donating group (EDG) increases NLO effects .Wissenschaftliche Forschungsanwendungen

Synthesis of Dyes and Pigments

6-Amino-1-naphthol: is a key intermediate in the synthesis of various dyes and pigments. It is particularly valuable in creating azo dyes, which are characterized by their vivid colors and are used extensively in the textile industry . The compound’s ability to undergo diazotization makes it a versatile precursor for producing a wide range of colored substances.

Biological Studies

In biological research, 6-Amino-1-naphthol serves as a building block for molecules that interact with biological systems. It can be used to study protein interactions and enzyme kinetics, as its aromatic structure allows it to bind with specific proteins, providing insights into their function and structure .

Environmental Science

6-Amino-1-naphthol: plays a role in environmental science as a model compound for studying the degradation of azo dyes. Microorganisms capable of degrading azo dyes containing 6-Amino-1-naphthol are of interest for bioremediation efforts to treat industrial wastewater .

Material Science

In material science, 6-Amino-1-naphthol is used to develop new materials with specific optical properties. It can be incorporated into polymers or other matrices to create materials that respond to light or have unique coloration characteristics .

Analytical Methods

6-Amino-1-naphthol: is utilized in analytical chemistry as a reagent for the detection of various substances. Its ability to form colored complexes with metals or other compounds makes it useful in spectrophotometric analysis for quantitative measurements .

Medical Research

In medical research, derivatives of 6-Amino-1-naphthol are explored for their therapeutic potential. The compound’s structure allows for the synthesis of various bioactive molecules that may have pharmacological applications .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

6-Amino-1-naphthol: is a compound with potential medicinal properties. While specific targets haven’t been extensively studied for this compound, it’s essential to consider its structural features. Basic side chains and a free amino group are integral to several acetylcholinesterase inhibitors . Therefore, we can hypothesize that 6-Amino-1-naphthol may interact with cholinergic systems, potentially affecting cognition.

Biochemical Pathways:

Although specific pathways remain elusive, we can speculate that 6-Amino-1-naphthol affects cholinergic signaling. Depleted acetylcholine levels are associated with cognition disorders, making cholinesterase inhibitors crucial for treatment

Action Environment:

Environmental factors (pH, temperature, humidity) influence stability and efficacy. Storage conditions impact shelf life and bioavailability.

: Piplani, P., Malik, R., Kaur, B., & Kaplish, A. (2012). Synthesis and pharmacological evaluation of some new naphthol-derived aryloxy derivatives as cognition enhancers. Medicinal Chemistry Research, 21(6), 1771–1779. Link

Eigenschaften

IUPAC Name |

6-aminonaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYFYIOWLBSPSDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)N)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60178592 | |

| Record name | 6-Aminonaphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-1-naphthol | |

CAS RN |

23894-12-4 | |

| Record name | 6-Amino-1-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23894-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Aminonaphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023894124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Aminonaphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-aminonaphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of 6-Amino-1-naphthol-3-sulfonic acid in analytical chemistry?

A1: 6-Amino-1-naphthol-3-sulfonic acid acts as a chromogenic reagent in spectrophotometric determination of various analytes. For example, it is used to determine nitrite concentration in environmental and food samples [, , ]. It reacts with nitrite under acidic conditions to form a diazonium salt, which further couples with a suitable reagent to produce a colored azo dye measurable by spectrophotometry [].

Q2: How does the structure of dyes synthesized from 6-Amino-1-naphthol-3-sulfonic acid influence their application on cotton fabrics?

A2: Research indicates that the presence of hydrophilic groups in dyes derived from 6-Amino-1-naphthol-3-sulfonic acid significantly influences their dyeing properties on cotton []. While these groups decrease substantivity and fixation, they improve build-up and migration properties. This highlights the importance of structural modifications in tailoring dyes for specific applications [].

Q3: Can you provide an example of how 6-Amino-1-naphthol-3-sulfonic acid is utilized for environmental analysis?

A3: 6-Amino-1-naphthol-3-sulfonic acid has been explored for the determination of parathion-methyl, a widely used organophosphate insecticide, in environmental samples []. This method highlights the compound's potential in developing sensitive and selective analytical techniques for monitoring environmental pollutants.

Q4: Are there any studies exploring the application of 6-Amino-1-naphthol-3-sulfonic acid in determining trace elements?

A4: Yes, research has explored the use of 6-Amino-1-naphthol-3-sulfonic acid for the spectrophotometric determination of selenium []. This method highlights the versatility of this compound in analyzing diverse analytes, including essential and potentially toxic trace elements.

Q5: Beyond its use in analytical chemistry, what other applications has 6-Amino-1-naphthol-3-sulfonic acid found?

A5: 6-Amino-1-naphthol-3-sulfonic acid is a key intermediate in synthesizing various azo dyes []. Its ability to form diazonium salts, which then couple with other aromatic compounds, makes it a valuable building block in the dye industry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.